

physical and chemical properties of 3,5-Dimethoxycinnamic acid

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Compound of Interest

Compound Name: 3,5-Dimethoxycinnamic acid

Cat. No.: B092306

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An In-depth Technical Guide to the Physical and Chemical Properties of **3,5-Dimethoxycinnamic Acid**

Introduction

3,5-Dimethoxycinnamic acid (3,5-DMCA) is a derivative of cinnamic acid, a class of organic compounds with significant interest in pharmaceutical and cosmetic research.[1] Its structure, featuring a substituted aromatic ring conjugated with a propenoic acid moiety, imparts a unique combination of physical and chemical properties that are critical for its application in drug development, chemical synthesis, and materials science. This guide provides an in-depth exploration of these properties, grounded in established analytical techniques and field-proven insights. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound. We will delve into not just the "what" of its properties, but the "why" behind the experimental choices for their characterization, ensuring a robust and validated understanding.

Section 1: Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application. These parameters govern its behavior in both chemical and biological systems, from solubility in a reaction solvent to absorption in the human body.

Molecular Identity

- Chemical Name: 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid[2]
- Common Synonyms: **3,5-Dimethoxycinnamic acid**[3]
- Predominant Form: The trans isomer is the most commonly available and stable form.
- CAS Registry Number: 16909-11-8[3]
- Molecular Formula: $C_{11}H_{12}O_4$ [1][4]
- Molecular Weight: 208.21 g/mol [5]

Quantitative Physical Properties

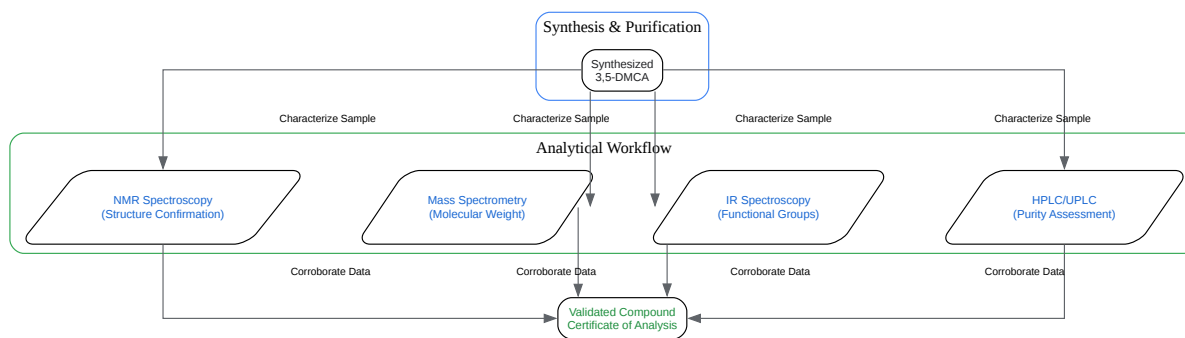
The physical properties of 3,5-DMCA have been determined through various analytical methods. This data is crucial for predicting its behavior, designing experimental protocols, and ensuring its quality.

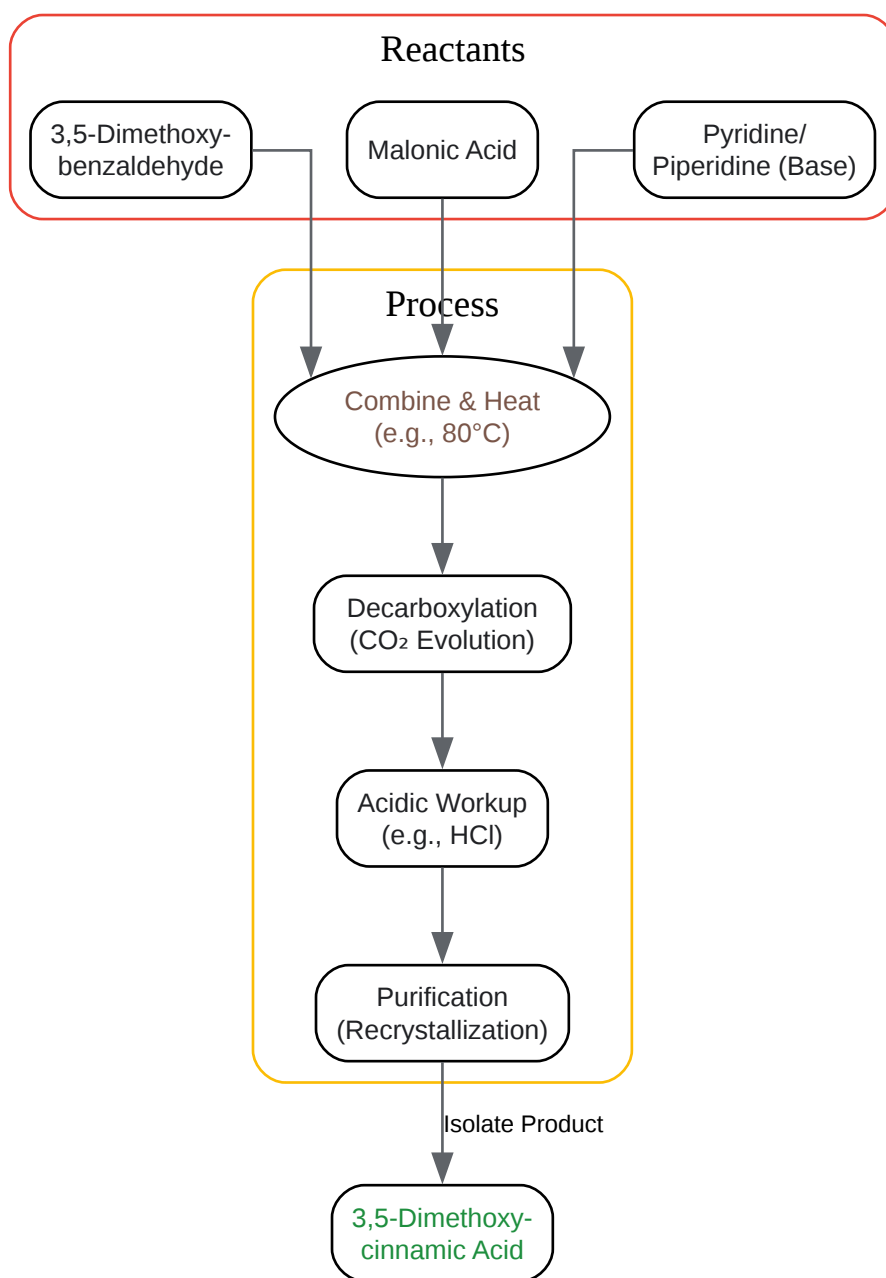
Property	Value	Significance & Methodological Insight	Source(s)
Appearance	White to off-white or light brown solid/powder.	Visual inspection is the first-pass quality check. Color variations can indicate impurities.	[1][6][7]
Melting Point	174-175 °C	A sharp melting point range is a primary indicator of high purity. This is typically determined by Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.	[1][6]
Boiling Point	~267.4 °C (estimate)	As an organic acid, it is more likely to decompose than boil at atmospheric pressure. This value is a rough theoretical estimate.	[1][6]
Water Solubility	31.44 mg/L (at 25 °C)	The low aqueous solubility is expected due to the hydrophobic aromatic ring. This is a critical parameter for pharmaceutical formulations and requires solubilization strategies for aqueous delivery.	[1][6]

Organic Solubility	Soluble in ethanol, acetone, dichloromethane.	Solubility in organic solvents is essential for synthesis, purification (e.g., recrystallization), and analytical sample preparation (e.g., for chromatography). [1]
pKa	~4.33 (Predicted)	This value indicates it is a weak acid, similar to benzoic acid. The pKa is crucial for predicting its ionization state in different pH environments, which profoundly affects its solubility, membrane permeability, and receptor binding. [1] [6]
Density	~1.063 g/cm ³ (estimate)	This property is relevant for process chemistry, such as reactor volume calculations and solvent selection. [1] [6]

Section 2: Analytical Characterization Workflow

Confirming the identity and purity of 3,5-DMCA is a non-negotiable step in any research or development pipeline. A multi-technique approach provides a self-validating system, where each analysis corroborates the others, ensuring the highest degree of trustworthiness.





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